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molecular formula C21H45NO2 B8702874 3-(Octadecylamino)propane-1,2-diol CAS No. 28900-95-0

3-(Octadecylamino)propane-1,2-diol

Cat. No. B8702874
M. Wt: 343.6 g/mol
InChI Key: ULIKETKXKSFNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05476671

Procedure details

Octadecylamine (9.09 g, 0.034 mole) was dissolved in absolute ethanol. Glycidol (5.00 g, 0.068 mole) was added to the amine dropwise. The reaction solution was refluxed under nitrogen for 4 hours and then was stirred overnight at room temperature. A white solid was obtained (crude yield=10.8 g). The solid was recrystalized from hot hexane. (Yield=6.9 g).
Quantity
9.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH2:20]1[O:22][CH:21]1[CH2:23][OH:24]>C(O)C>[OH:22][CH:21]([CH2:23][OH:24])[CH2:20][NH:19][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
9.09 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1C(O1)CO
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was refluxed under nitrogen for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
A white solid was obtained (crude yield=10.8 g)
CUSTOM
Type
CUSTOM
Details
The solid was recrystalized from hot hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC(CNCCCCCCCCCCCCCCCCCC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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